

Muscazone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Muscazone*

Cat. No.: *B1210498*

[Get Quote](#)

An In-depth Examination of the Isoxazole Alkaloid

This technical guide provides a comprehensive overview of **muscazone**, a naturally occurring isoxazole alkaloid found in Amanita species. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and known biological interactions.

Core Chemical and Physical Data

Muscazone is an amino acid and a structural isomer of ibotenic acid. Key identifying information and physical properties are summarized below.

Property	Value	Reference
CAS Number	2255-39-2	[1] [2]
Molecular Formula	C ₅ H ₆ N ₂ O ₄	[1] [2]
Molecular Weight	158.11 g/mol	[1]
IUPAC Name	2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid	[1]
Melting Point	Decomposes above 190 °C	[1]
Solubility	Soluble in water	[1]
UV Absorption (pH 2-7)	212 nm (ε 8700)	[1]
UV Absorption (pH 12)	220 nm (ε 7500)	[1]

Synthesis and Isolation

Muscazone is primarily known as a photochemical conversion product of ibotenic acid.

Photochemical Synthesis from Ibotenic Acid

Principle: Ibotenic acid, when exposed to ultraviolet (UV) radiation in an aqueous solution, undergoes a rearrangement to form **muscazone**.[\[1\]](#)[\[3\]](#)

Experimental Protocol:

- Preparation of Ibotenic Acid Solution: Prepare an aqueous solution of ibotenic acid. The pH of the solution should be maintained between 6 and 7.[\[1\]](#)
- UV Irradiation: Expose the solution to a controlled UV light source. The specific wavelength and intensity of the UV light should be optimized for the reaction, though detailed parameters are not extensively documented in publicly available literature.
- Monitoring the Reaction: The progress of the conversion can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#) This allows for the tracking of the decrease in ibotenic acid concentration and the increase in **muscazone** concentration over time.

- Isolation and Purification: Once the reaction has reached the desired conversion, **muscazone** can be isolated and purified from the reaction mixture using standard chromatographic techniques.

Isolation from *Amanita muscaria*

While **muscazone** is a natural product found in *Amanita muscaria*, it is often considered a minor constituent compared to ibotenic acid and muscimol.^{[4][5]} It has been suggested that **muscazone** could be an artifact generated during the extraction and processing of ibotenic acid.^[2]

General Extraction and Isolation Workflow: A general workflow for the isolation of compounds from *Amanita muscaria* is presented below. Specific optimization would be required to target the less abundant **muscazone**.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation of **muscazone**.

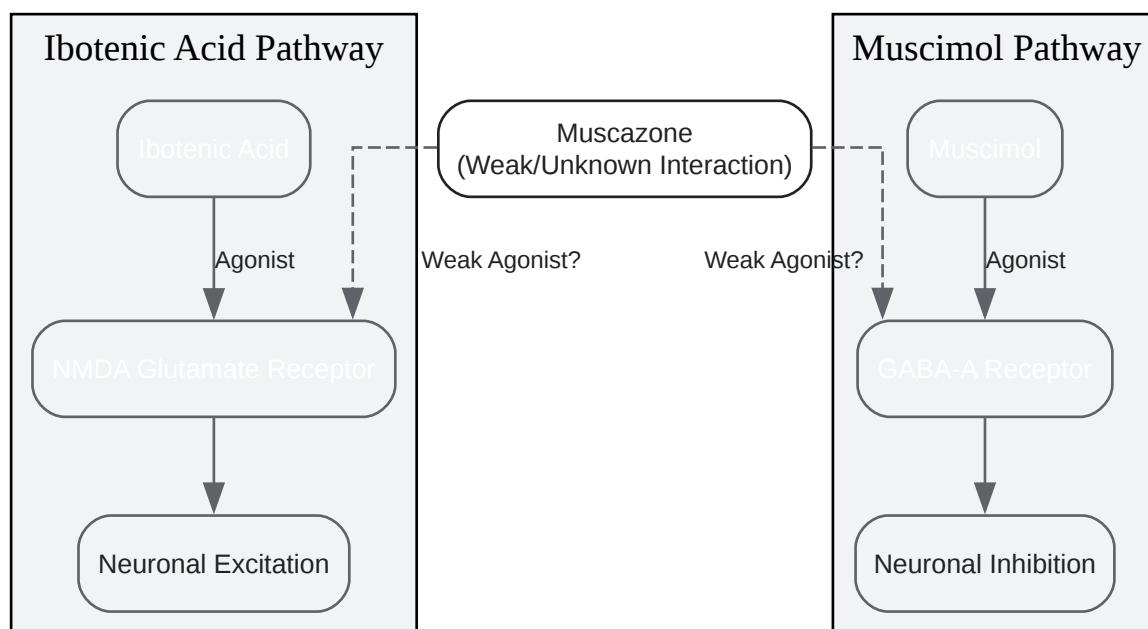
Pharmacological Profile

Muscazone is consistently reported to have significantly lower pharmacological activity compared to its structural isomer, ibotenic acid, and its decarboxylated relative, muscimol.^{[3][6]}

Mechanism of Action

The precise mechanism of action for **muscazone** is not well-elucidated, largely due to its low potency. It is structurally related to the neurotransmitters glutamate and GABA.^[4] However, its interaction with their respective receptors is weak.

- Glutamate Receptors: As an isomer of the NMDA glutamate receptor agonist ibotenic acid, it is plausible that **muscazone** interacts with these receptors, but with a much lower affinity.^[4]

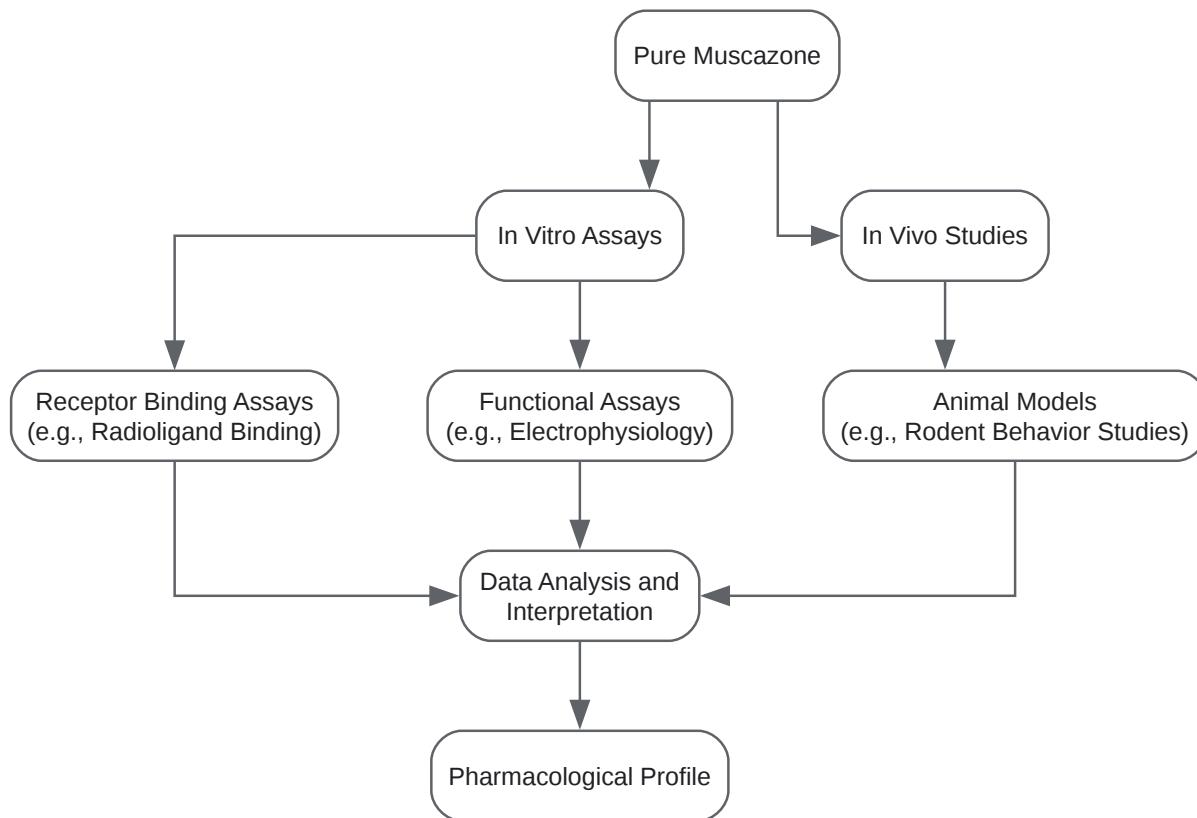

- GABA Receptors: Similarly, while muscimol is a potent GABA-A receptor agonist, any activity of **muscazone** at these receptors is considered minor.[4]

Quantitative Pharmacological Data

A comprehensive search of scientific literature did not yield specific quantitative data such as IC_{50} , K_i , or EC_{50} values for **muscazone**. This lack of data is likely a reflection of its low biological activity, which has limited its investigation as a pharmacologically significant compound.

Signaling Pathways

Given the limited research on the specific molecular interactions of **muscazone**, no definitive signaling pathways have been identified for this compound. The diagram below illustrates the established pathways for the related and more potent compounds, ibotenic acid and muscimol, to provide context.



[Click to download full resolution via product page](#)

Figure 2: Contextual signaling pathways of related compounds.

Experimental Workflows

The following diagram outlines a general workflow for the pharmacological screening of a compound like **muscazone**.

[Click to download full resolution via product page](#)

Figure 3: Pharmacological screening workflow.

Conclusion

Muscazone remains a compound of interest primarily from a chemical and toxicological perspective as a derivative of ibotenic acid. Its low pharmacological potency has limited extensive investigation into its specific mechanisms of action and potential therapeutic applications. Further research, particularly utilizing modern high-throughput screening and sensitive analytical methods, may yet uncover novel biological activities. This guide provides a foundational summary of the current knowledge to support such future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Muscazone | 2255-39-2 | Benchchem [benchchem.com]
- 2. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- To cite this document: BenchChem. [Muscazone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1210498#muscazone-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1210498#muscazone-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com